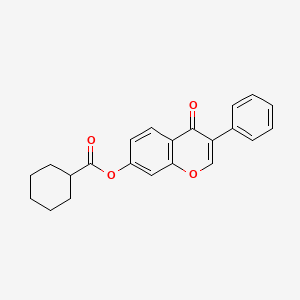

4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate” is a chemical compound with the linear formula C17H12O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate” are not well-documented. The compound has a molecular weight of 280.283 .Scientific Research Applications

Synthesis and Characterization

4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate is explored in various synthetic pathways and characterizations within the scope of medicinal and organic chemistry. For instance, researchers have developed efficient methods for synthesizing densely functionalized 4H-chromene derivatives, highlighting their potential in medicinal chemistry due to their promising bioactive properties (Boominathan et al., 2011). Additionally, the one-pot, three-component protocol has been utilized for synthesizing indolyl-4H-chromene-3-carboxamides, indicating their significance as antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

Organic Electronic Devices

In the realm of materials science, chromene derivatives have been investigated for their utility in organic electronic devices. For example, donor-acceptor-acceptor-based non-fullerene acceptors comprising terminal chromen-2-one functionality demonstrate efficiency in bulk-heterojunction devices, highlighting the chromene derivatives' potential in photovoltaic applications (Rao et al., 2017).

Antimicrobial Properties

Chromene compounds have shown significant antimicrobial properties, making them subjects of interest for developing new antibacterial agents. For instance, synthesized new derivatives of 4-hydroxy-chromen-2-one have been reported for their high levels of antibacterial activity, underscoring the potential of chromene derivatives in combating microbial resistance (Behrami & Dobroshi, 2019).

Catalysis and Green Chemistry

The application of chromene derivatives in catalysis and green chemistry has been explored, with studies demonstrating their roles in facilitating efficient synthesis of other bioactive compounds. For instance, potassium phthalimide-N-oxyl has been utilized as a novel organocatalyst for the one-pot three-component synthesis of various 2-amino-4H-chromene derivatives in water, showcasing an environmentally friendly approach to synthesizing chromene derivatives (Dekamin et al., 2013).

properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4/c23-21-18-12-11-17(26-22(24)16-9-5-2-6-10-16)13-20(18)25-14-19(21)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQQUVVFYMWCEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-3-phenyl-4H-chromen-7-yl cyclohexanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/no-structure.png)

![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)

![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2606049.png)

![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)

![3-[4-(Difluoromethoxy)phenyl]-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2606053.png)

methanone](/img/structure/B2606058.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2606063.png)

![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)